molecular formula C15H14BNO2 B2630038 (1-Benzylindol-5-yl)boronic acid CAS No. 2346512-57-8

(1-Benzylindol-5-yl)boronic acid

Cat. No.: B2630038
CAS No.: 2346512-57-8
M. Wt: 251.09
InChI Key: JKACPKHWZZGGJB-UHFFFAOYSA-N
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Description

(1-Benzylindol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl-substituted indole ring

Mechanism of Action

Target of Action

The primary target of the compound (1-Benzylindol-5-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound acts as an organoboron reagent in this process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, where oxidative addition occurs with formally electrophilic organic groups .

Biochemical Pathways

The this compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . These properties may impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions. The success of the Suzuki-Miyaura cross-coupling reaction, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylindol-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or heteroaryl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylindol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, boranes, and various cross-coupled products depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Indole-3-boronic acid
  • Benzylboronic acid

Uniqueness

(1-Benzylindol-5-yl)boronic acid is unique due to its combination of an indole ring and a boronic acid functional group. This structure provides distinct reactivity and binding properties compared to other boronic acids, making it particularly valuable in the synthesis of complex molecules and in applications requiring specific molecular interactions .

Properties

IUPAC Name

(1-benzylindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKACPKHWZZGGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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